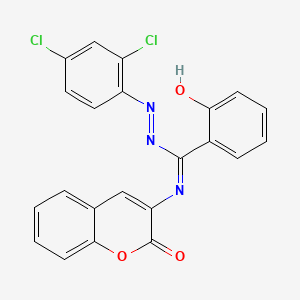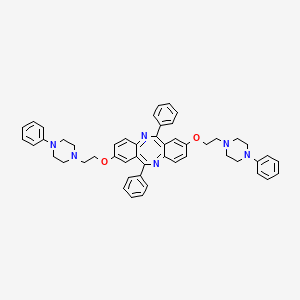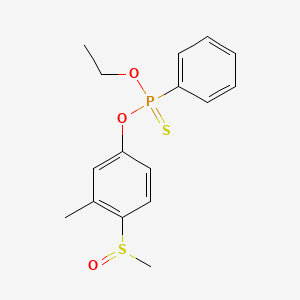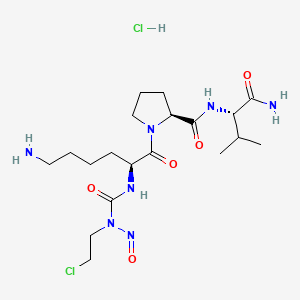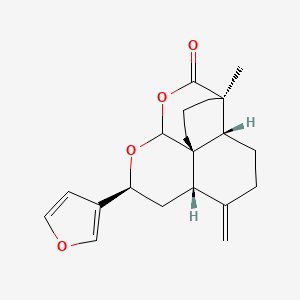
Sciadin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sciadin is a naturally occurring diterpenoid compound found in the heartwood of the Japanese umbrella pine, Sciadopitys verticillata It is characterized by its unique molecular structure, which includes a furan ring and a lactone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Sciadin can be isolated from the heartwood of Sciadopitys verticillata through a series of extraction and purification steps. The process typically involves:
Extraction: The heartwood is ground into a fine powder and subjected to extraction using hot methanol.
Purification: The methanol extract is concentrated under reduced pressure, and the resulting residue is dissolved in petroleum ether.
Industrial Production Methods: While industrial-scale production of this compound is not well-documented, the extraction and purification methods used in laboratory settings could be scaled up for larger production. This would involve optimizing the extraction solvents, temperatures, and purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sciadin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Sciadinic acid, which involves the opening of the lactone ring.
Reduction: Reduction reactions can modify the furan ring, leading to different derivatives.
Substitution: Substitution reactions can occur at the furan ring or the lactone moiety, resulting in various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Sciadinic Acid: Formed through oxidation.
Reduced Derivatives: Formed through reduction of the furan ring.
Substituted this compound Derivatives: Formed through substitution reactions.
Scientific Research Applications
Sciadin has several applications in scientific research:
Chemistry: this compound serves as a model compound for studying the reactivity of furan and lactone moieties.
Biology: this compound exhibits biological activity, including antimicrobial and anti-inflammatory properties.
Industry: this compound’s unique chemical structure makes it a valuable compound for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Sciadin involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Sciadin can be compared with other diterpenoids such as:
Methylsciadopate: Another diterpenoid found in Sciadopitys verticillata with a similar structure but different biological activity.
Cryptomeridiol: A diterpenoid found in Cryptomeria japonica with distinct chemical properties and biological effects.
Uniqueness of this compound: this compound’s unique combination of a furan ring and a lactone moiety sets it apart from other diterpenoids. Its specific biological activities and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
6813-08-7 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,2R,6S,8S,13R)-8-(furan-3-yl)-13-methyl-5-methylidene-9,11-dioxatetracyclo[8.6.0.01,6.02,13]hexadecan-12-one |
InChI |
InChI=1S/C20H24O4/c1-12-4-5-16-19(2)7-3-8-20(16)14(12)10-15(13-6-9-22-11-13)23-18(20)24-17(19)21/h6,9,11,14-16,18H,1,3-5,7-8,10H2,2H3/t14-,15-,16-,18?,19+,20-/m0/s1 |
InChI Key |
SWGMICKEWPSAMT-IMAGCOIZSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]34[C@H]1CCC(=C)[C@@H]3C[C@H](OC4OC2=O)C5=COC=C5 |
Canonical SMILES |
CC12CCCC34C1CCC(=C)C3CC(OC4OC2=O)C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


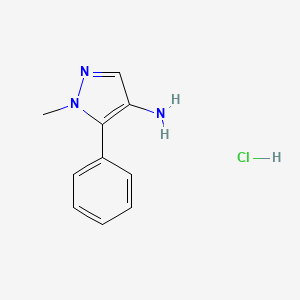
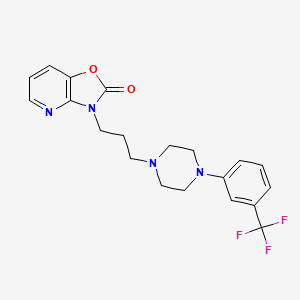
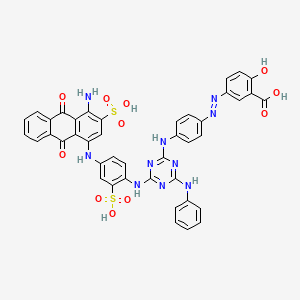

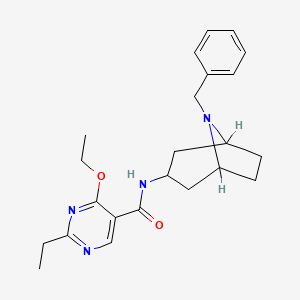

![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
